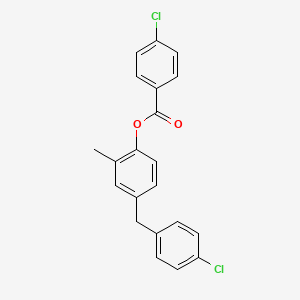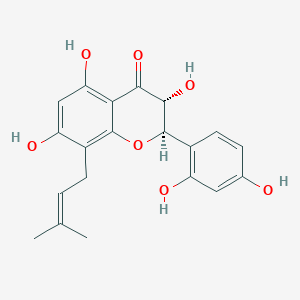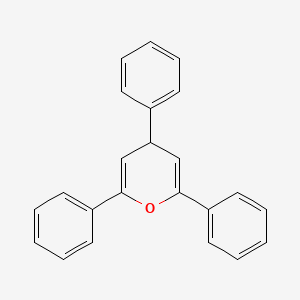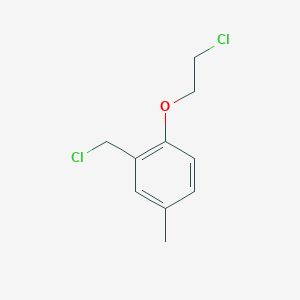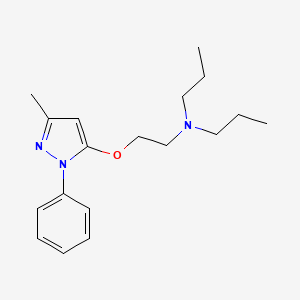
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-, the synthetic route may involve the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with 2-(dipropylamino)ethanol under appropriate conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs green chemistry principles, such as the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazole derivatives typically yields pyrazole N-oxides, while reduction can produce dihydropyrazoles .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
Uniqueness
What sets Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- apart from other similar compounds is its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the dipropylaminoethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5372-14-5 |
|---|---|
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-11-20(12-5-2)13-14-22-18-15-16(3)19-21(18)17-9-7-6-8-10-17/h6-10,15H,4-5,11-14H2,1-3H3 |
Clé InChI |
HFRKYKIFNKPQBE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCOC1=CC(=NN1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


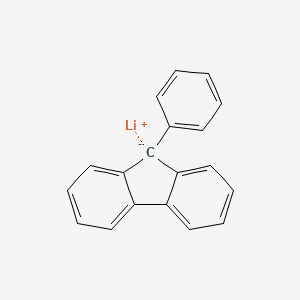
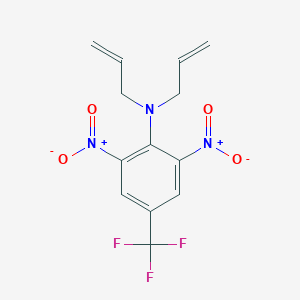
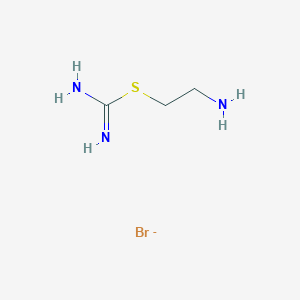
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
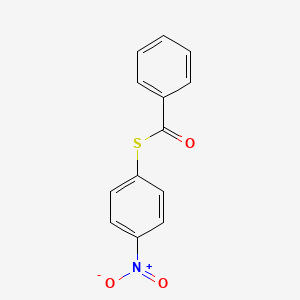

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)

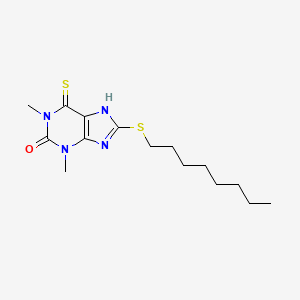
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
